molecular formula C24H31N3O2 B11403024 2,2-dimethyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2,2-dimethyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11403024
M. Wt: 393.5 g/mol
InChI Key: UPFPGSIAGPJOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is a complex organic compound with a molecular formula of C24H31N3O2 and a molecular weight of 393.522 Da . This compound features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole core. This is followed by the introduction of the phenoxybutyl group and the final attachment of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE can be compared with other similar compounds, such as:

The uniqueness of 2,2-DIMETHYL-N-{2-[1-(4-PHENOXYBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H31N3O2/c1-24(2,3)23(28)25-16-15-22-26-20-13-7-8-14-21(20)27(22)17-9-10-18-29-19-11-5-4-6-12-19/h4-8,11-14H,9-10,15-18H2,1-3H3,(H,25,28)

InChI Key

UPFPGSIAGPJOKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.